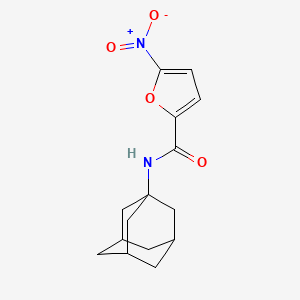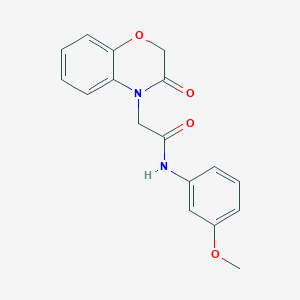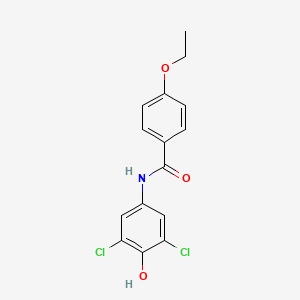
N-1-adamantyl-5-nitro-2-furamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-1-adamantyl-5-nitro-2-furamide and related compounds involves multiple steps, including the functionalization of adamantane and the incorporation of nitro-furamide groups. Research has demonstrated various synthetic routes to obtain adamantyl derivatives, with methodologies focusing on optimizing yield and purity. For instance, adamantane derivatives have been synthesized through reactions involving adamantyl carbonyl chloride via amidation and N-alkylation processes, highlighting the versatility and synthetic accessibility of the adamantyl scaffold in medicinal chemistry applications (Su et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and the electronic distribution that influences its chemical behavior. For example, the structure and conformational dynamics of bridgehead-substituted nitrosamines, closely related to the adamantyl group, provide insight into the electronic basis of their properties and reactivity (Sarker et al., 1996).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its reactivity and potential for functional modification. The presence of the nitro group allows for reactions such as photolysis, where N-butyl-5-nitro-2-furamide was shown to undergo solvent-induced nitro group displacement, demonstrating the compound's reactivity towards light and solvent environments (Powers, 1971).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are influenced by the compound's molecular structure and the presence of specific functional groups. For example, the synthesis and characterization of adamantyl-containing polyamides reveal their amorphous nature and solubility in polar solvents, indicating the impact of the adamantyl group on the physical properties of the compounds (Liaw & Liaw, 1999).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interactions with biological molecules, are essential for its potential applications. The compound's ability to undergo various chemical reactions, its stability under different conditions, and its interactions with other molecules provide insight into its utility and potential as a chemical probe or therapeutic agent. The exploration of adamantyl-group-containing compounds for capillary electrochromatography showcases the utility of the adamantyl moiety in modifying chemical properties for specific applications (Al-Massaedh & Pyell, 2013).
Mécanisme D'action
Target of Action
N-1-adamantyl-5-nitro-2-furamide is a complex compound with potential biological activity Similar adamantyl compounds have shown inhibitory activity against the influenza a (h1n1) virus .
Mode of Action
It’s known that adamantyl compounds interact with their targets to inhibit their function . For instance, some adamantyl compounds inhibit the replication of the influenza A virus .
Biochemical Pathways
Adamantyl compounds are known to interfere with viral replication processes .
Result of Action
Similar adamantyl compounds have shown to inhibit the replication of the influenza a virus , suggesting that this compound may have similar antiviral effects.
Analyse Biochimique
Biochemical Properties
N-1-adamantyl-5-nitro-2-furamide plays a significant role in various biochemical reactions. It interacts with enzymes such as UCH-L1 and UCH-L3, exhibiting inhibition activity . The compound’s interaction with these enzymes suggests its potential as a biochemical inhibitor, which could be useful in studying enzyme functions and developing therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior, making it a valuable tool for research in cell biology and pharmacology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and altering cellular functions. This inhibition can lead to downstream effects on gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits moderate stability, with its effects persisting over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with other biomolecules and its overall efficacy .
Propriétés
IUPAC Name |
N-(1-adamantyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(12-1-2-13(21-12)17(19)20)16-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUONALALDHCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329633 | |
| Record name | N-(1-adamantyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339298-33-8 | |
| Record name | N-(1-adamantyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4403592.png)
![5-(2,3-dichlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4403599.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]nicotinamide](/img/structure/B4403634.png)
![1-[4-(4-iodo-2-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4403636.png)

![4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
![1-{4-[4-(3-methylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4403654.png)
![N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)
![2-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403667.png)